4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class of chemicals This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with methoxyphenyl groups and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[2,3-b]pyridine ring system.
Substitution Reactions: Methoxyphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are used in similar applications, such as OLEDs.
3-(2-(3-tert-butyl-4-methoxyphenyl)vinyl)pyridine: Another compound with a related structure, used in organic synthesis and material science.
Uniqueness
4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which impart distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C23H22N2O4S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-13-20-18(14-5-4-6-17(11-14)29-3)12-19(26)25-23(20)30-21(13)22(27)24-15-7-9-16(28-2)10-8-15/h4-11,18H,12H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
HVONEKFKCGBZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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